![molecular formula C10H17F2NO2 B2420630 rac-ethyl (2R)-1-(2,2-difluoroethyl)piperidine-2-carboxylate CAS No. 1543650-44-7](/img/structure/B2420630.png)
rac-ethyl (2R)-1-(2,2-difluoroethyl)piperidine-2-carboxylate
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Description
Rac-ethyl (2R)-1-(2,2-difluoroethyl)piperidine-2-carboxylate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, neuropharmacology, and behavioral neuroscience.
Scientific Research Applications
Chiral Separation and Configuration Determination
The compound rac-Benzyl 3-oxohexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate, similar in structure to rac-ethyl (2R)-1-(2,2-difluoroethyl)piperidine-2-carboxylate, has been utilized in chiral separation processes. Specifically, its enantiomers have been separated using chiral chromatography, allowing for the determination of absolute configuration in structural studies (Zhu et al., 2009).
Synthesis of Enantiomers
The compound has been involved in the catalytic dynamic resolution (CDR) of rac-2-lithio-N-Boc-piperidine, leading to the synthesis of various enantiomers of 2-substituted piperidines. This process is significant for the production of compounds with specific stereochemical configurations (Beng & Gawley, 2010).
Enantioselective N-Acylation
In the study of kinetic resolution, rac-ethyl (2R)-1-(2,2-difluoroethyl)piperidine-2-carboxylate has been a reference compound for understanding the enantioselective N-acylation of piperazine-2-carboxylic acid derivatives. This has implications for enhancing reaction rates or enantioselectivity in chemical synthesis (Hietanen et al., 2011).
Synthesis of Biological Active Compounds
This compound has been used in the synthesis of biologically active piperidine substituted benzothiazole derivatives. These synthesized compounds demonstrated significant antibacterial and antifungal activities, highlighting the compound's role in pharmaceutical research (Shafi et al., 2021).
Development of Pharmaceutical Agents
Research involving similar piperidine structures has led to the development of pharmaceutical agents such as sedridines, ethylnorlobelols, and coniine. These studies demonstrate the versatility of piperidine derivatives as key intermediates in pharmaceutical synthesis (Passarella et al., 2005).
properties
IUPAC Name |
ethyl (2S)-1-(2,2-difluoroethyl)piperidine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F2NO2/c1-2-15-10(14)8-5-3-4-6-13(8)7-9(11)12/h8-9H,2-7H2,1H3/t8-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDBLTZLKIMOLJH-QMMMGPOBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCCN1CC(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCCCN1CC(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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